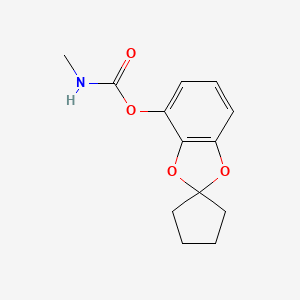
4'-Chloro-2-(diethylamino)acetanilide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2-(diethylamino)acetanilide, hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a diethylamino group, and an acetanilide moiety, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(diethylamino)acetanilide, hydrochloride typically involves the reaction of 4-chloroacetanilide with diethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloroacetanilide} + \text{diethylamine} \rightarrow \text{4’-Chloro-2-(diethylamino)acetanilide} ]
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2-(diethylamino)acetanilide, hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2-(diethylamino)acetanilide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetanilide derivatives.
Aplicaciones Científicas De Investigación
4’-Chloro-2-(diethylamino)acetanilide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2-(diethylamino)acetanilide, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Butoxy-2-(butylamino)acetanilide hydrochloride
- 2-(4-Chloroanilino)-2-oxoethyl-diethylazanium chloride
- 4-Chloroacetanilide
Uniqueness
4’-Chloro-2-(diethylamino)acetanilide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties that make it suitable for specific applications in research and industry .
Propiedades
Número CAS |
74816-28-7 |
|---|---|
Fórmula molecular |
C12H18Cl2N2O |
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
[2-(4-chloroanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H,14,16);1H |
Clave InChI |
KUEYMJJPTOUWLG-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


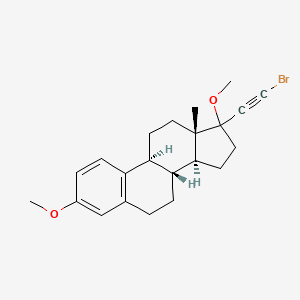
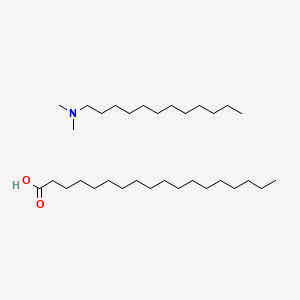

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

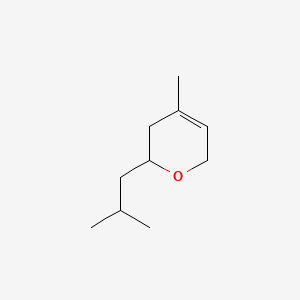
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
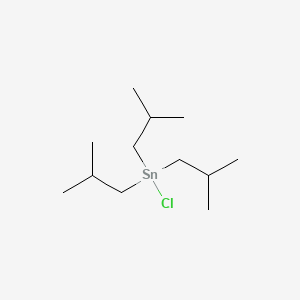
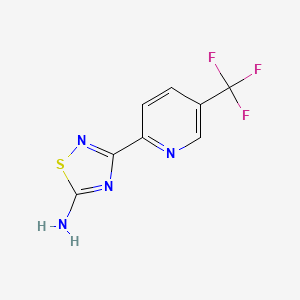
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
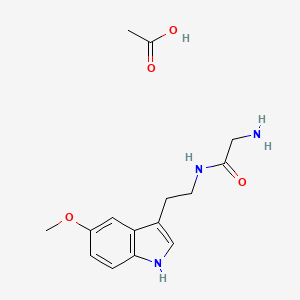

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
